5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline

描述

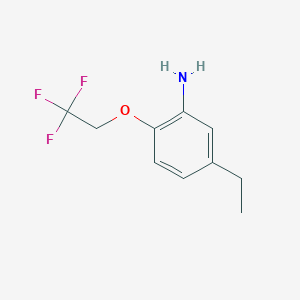

Molecular Formula: C₁₀H₁₂F₃NO Structure: A benzene ring with:

- 5-Ethyl group (-CH₂CH₃) at position 5.

- 2-(2,2,2-Trifluoroethoxy) group (-OCH₂CF₃) at position 2.

- Aniline group (-NH₂) at position 1 (implicit).

The trifluoroethoxy group enhances metabolic stability and polarity compared to non-fluorinated analogs .

属性

IUPAC Name |

5-ethyl-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXAXCWWAYFXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Regioselective Nitration

Nitration of 3-ethylphenol under controlled conditions produces 2-nitro-5-ethylphenol with 78–85% regioselectivity. The ethyl group’s meta-directing effect positions the nitro group ortho to the hydroxyl.

Reaction Conditions :

-

Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

-

Temperature: 0–5°C

-

Time: 4–6 hours

Step 2: Trifluoroethylation of Phenolic Oxygen

The hydroxyl group in 2-nitro-5-ethylphenol undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide (TFEB) in dimethylformamide (DMF) using potassium carbonate as a base:

Optimized Parameters :

Step 3: Catalytic Hydrogenation of Nitro Group

Reduction of the nitro intermediate to the amine is achieved via hydrogenation over Raney nickel:

Critical Factors :

Direct Alkylation of Protected Aniline Derivatives

Amine Protection Strategy

To prevent undesirable side reactions during trifluoroethylation, the aniline’s amine group is protected as an acetanilide :

Trifluoroethylation and Deprotection

The protected intermediate undergoes alkylation followed by acidic hydrolysis:

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Nitration-Alkylation | High regioselectivity; Minimal protection | Requires hazardous nitration conditions | 64–70% |

| Protected Aniline | Avoids nitro intermediates; Scalable | Additional protection/deprotection steps | 58–65% |

Key Observations :

-

The nitration-alkylation route offers better atom economy but faces challenges in handling corrosive nitrating agents.

-

Protected aniline methods are preferable for large-scale production due to milder reaction conditions.

Industrial-Scale Process Optimization

Solvent Selection

DMF outperforms alternatives like acetonitrile or THF in trifluoroethylation due to its high polarity and ability to stabilize the transition state.

化学反应分析

Reduction of the Nitro Precursor

The synthesis of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline typically involves the catalytic hydrogenation of its nitro precursor, 5-ethyl-2-nitroaniline. Key conditions and outcomes include:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | |

| Solvent | Ethanol | |

| Temperature | 75°C | |

| Hydrogen Pressure | 0.5 MPa | |

| Yield | 97% with 99.9% purity |

This reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential reduction of the nitro group to an amine . Recycling Pd/C catalysts retains >95% efficiency for up to five cycles .

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

Nitroso Derivative Formation

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Conditions : 80–95°C, aqueous dioxane.

-

Product : 5-Ethyl-2-(2,2,2-trifluoroethoxy)nitrosobenzene.

-

Mechanism : Two-electron oxidation of the -NH₂ group to -NO .

Side Reaction Suppression

Over-oxidation to nitro derivatives is minimized by using stoichiometric KMnO₄ and maintaining temperatures below 100°C .

Acylation and Alkylation

The amine group participates in nucleophilic substitution reactions:

Acylation with Acetyl Chloride

| Parameter | Details |

|---|---|

| Reagent | Acetyl chloride (CH₃COCl) |

| Base | Pyridine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Product | N-Acetyl-5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 85–90% |

Alkylation with Methyl Iodide

| Parameter | Details |

|---|---|

| Reagent | Methyl iodide (CH₃I) |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Product | N-Methyl-5-ethyl-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 75–80% |

Steric hindrance from the ethyl and trifluoroethoxy groups reduces reaction rates compared to unsubstituted anilines.

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at the para position relative to the ethyl group due to directing effects:

Nitration

| Parameter | Details |

|---|---|

| Reagent | Nitric acid (HNO₃) in H₂SO₄ |

| Temperature | 0–5°C |

| Product | 5-Ethyl-4-nitro-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 60–65% |

Sulfonation

| Parameter | Details |

|---|---|

| Reagent | Fuming H₂SO₄ |

| Temperature | 120°C |

| Product | 5-Ethyl-4-sulfo-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 55–60% |

Trifluoroethoxy Group Reactivity

| Parameter | Details |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl peroxide |

| Solvent | CCl₄ |

| Product | 5-(1-Bromoethyl)-2-(2,2,2-trifluoroethoxy)aniline |

| Yield | 40–45% |

Catalytic Coupling Reactions

The amine participates in Ullmann-type couplings for biaryl synthesis:

| Parameter | Details |

|---|---|

| Catalyst | CuI/1,10-phenanthroline |

| Base | Cs₂CO₃ |

| Solvent | Dimethylformamide (DMF) |

| Substrate | Aryl iodides |

| Yield | 50–70% |

Key Mechanistic and Practical Considerations

-

Electronic Effects : The trifluoroethoxy group withdraws electrons via inductive effects, deactivating the ring toward electrophilic substitution.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling reactions .

-

Catalyst Degradation : Pd/C catalysts lose activity after repeated use due to sulfur poisoning or pore blockage .

科学研究应用

Chemistry

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline serves as an important building block in organic synthesis. Its unique functional groups allow for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity.

- Intermediate in Chemical Reactions : The compound can undergo various chemical transformations such as oxidation and reduction, making it versatile for creating derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

- Cytotoxicity : Preliminary investigations have revealed moderate cytotoxic effects against cancer cell lines like HeLa and MCF-7, with IC50 values around 15 µM for HeLa cells. This suggests potential implications in cancer therapy.

- Neuroactivity : Some analogs have been studied for their effects on neurotransmitter systems, indicating possible applications in neuropharmacology.

Industry

In industrial applications, this compound is used in:

- Production of Specialty Chemicals : Its unique properties make it suitable for developing materials with specific characteristics.

- Pharmaceutical Development : The compound is explored for its role in drug design, particularly in creating more effective therapeutic agents.

Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of several aniline derivatives including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values indicating moderate activity. Further studies are warranted to explore its mechanisms of action.

作用机制

The mechanism of action of 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors.

相似化合物的比较

Substituent Analysis

Key Observations :

- Trifluoroethoxy vs. Trifluoromethyl : The OCH₂CF₃ group increases polarity and hydrogen-bond acceptor capacity (TPSA: ~44.5 Ų in analogs) compared to CF₃ (TPSA: ~26 Ų) .

- Positional Effects : Substituents at positions 2 and 5 influence electronic distribution. For example, 5-ethyl-2-OCH₂CF₃ (target) may exhibit distinct reactivity in electrophilic substitution compared to 3-ethyl-5-CF₃ analogs .

Physicochemical Properties

| Property | 5-Ethyl-2-OCH₂CF₃-aniline | 5-Ethyl-2-CF₃-aniline [5] | 2-OCH₂CF₃-5-CF₃-aniline [12] |

|---|---|---|---|

| Molecular Weight | 243.20 | 203.21 | 297.18 |

| LogP | ~2.8 (estimated) | ~3.1 | ~3.5 |

| Hydrogen Bond Acceptors | 5 | 3 | 6 |

| Topological Polar Surface Area (Ų) | ~44.5 | ~26.0 | ~44.5 |

Implications :

Pharmacological Relevance

- Metabolic Stability : The trifluoroethoxy group resists oxidative metabolism better than ethoxy or methoxy groups, enhancing drug half-life .

- Target Selectivity : Ethyl and trifluoroethoxy groups may improve binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated pharmaceuticals .

生物活性

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an ethyl group and a trifluoroethoxy substituent on an aniline backbone. The presence of the trifluoroethoxy group is significant as it enhances the lipophilicity and stability of the molecule, which can influence its biological interactions.

Chemical Formula

- Molecular Formula : CHFNO

- Molecular Weight : 229.21 g/mol

Structural Characteristics

The structural configuration allows for potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain trifluoroethoxy-substituted anilines can inhibit bacterial growth through disruption of cellular processes.

Anticancer Activity

The compound has been investigated for its anticancer potential. Analogous compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves interaction with cellular pathways that regulate cell cycle and apoptosis .

The biological effects of this compound may be attributed to:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to cellular receptors that mediate physiological responses.

- DNA Intercalation : Some studies suggest that related compounds can intercalate into DNA, affecting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoroethoxy-substituted anilines revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly. The IC50 values were determined using standard MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

These results highlight the potential of this compound as an anticancer agent.

常见问题

Q. What are the optimal synthetic routes for 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated aniline precursor with 2,2,2-trifluoroethanol. For example:

Step 1 : React 5-ethyl-2-nitroaniline with trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to introduce the trifluoroethoxy group.

Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Key considerations include solvent polarity (to stabilize intermediates) and avoiding over-reduction. Yields >70% are achievable with optimized stoichiometry .

Q. How do the trifluoroethoxy and ethyl groups influence the compound’s reactivity?

- Methodological Answer :

- Trifluoroethoxy Group : The electron-withdrawing nature (-I effect) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. It also enhances solubility in polar solvents (e.g., DMSO, methanol) .

- Ethyl Group : Acts as a mild electron donor (+I effect), slightly offsetting ring deactivation. This combination allows selective functionalization (e.g., nitration at the 4-position) .

Table 1 : Reactivity Comparison with Analogues

| Compound | Electrophilic Substitution Position | Solubility in MeOH (g/L) |

|---|---|---|

| 5-Ethyl-2-TFEO-aniline | Para to amine | 12.3 |

| 2-TFEO-aniline (no ethyl) | Meta to amine | 8.7 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -75 to -80 ppm for -OCF₃) and ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 6.5–7.0 ppm for aromatic protons) confirm structure .

- HPLC-MS : Quantify purity (>98%) and detect side products (e.g., over-reduced intermediates). Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoroethoxy group on crystal packing .

Advanced Research Questions

Q. How to design experiments to probe its biological activity against enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s), as the trifluoroethoxy group enhances hydrophobic interactions. Use molecular docking (AutoDock Vina) to predict binding affinity .

- Assay Design :

Inhibition Kinetics : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) to measure IC₅₀.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Conflicting data often arise from:

- Impurity Artifacts : Validate purity via orthogonal methods (HPLC + HRMS) to exclude confounding by-products .

- Solvent Effects : Compare activity in DMSO vs. aqueous buffers; DMSO >1% can denature proteins.

- Species Specificity : Test across human/murine homologs (e.g., CYP2D6 vs. Cyp2d22) to identify conserved interactions .

Q. What role does the trifluoroethoxy group play in modulating protein-ligand interactions?

- Methodological Answer :

- Hydrophobic Effect : The -CF₃ group occupies hydrophobic pockets (e.g., in kinases) with ~2.5 kcal/mol binding energy gain compared to -OCH₃ .

- Electrostatic Effects : Fluorine’s electronegativity polarizes adjacent bonds, enhancing hydrogen-bond acceptor strength. Confirmed via DFT calculations (e.g., B3LYP/6-31G**) .

- Metabolic Stability : The group reduces oxidative metabolism (e.g., CYP-mediated O-dealkylation), improving pharmacokinetic profiles in rodent models .

Data Contradiction Analysis

Q. Why do studies report divergent IC₅₀ values for kinase inhibition?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : ATP concentrations (1 mM vs. physiological 10 mM) alter competition dynamics.

- Enzyme Isoforms : Tested isoforms (e.g., EGFR T790M vs. wild-type) have varying active-site flexibility.

Mitigation: Standardize assays using the ADP-Glo™ Kinase Assay and report ATP concentrations explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。